molecular formula C8H11Cl2N3O B14590437 2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine CAS No. 61434-30-8

2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine

Cat. No.: B14590437
CAS No.: 61434-30-8
M. Wt: 236.10 g/mol
InChI Key: HHHCVYGDDWXDIE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a 3-methylbutoxy group attached to the triazine ring. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylbutanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with the 3-methylbutoxy group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of cyanuric chloride and 3-methylbutanol, along with appropriate catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Amino or thiol derivatives of the triazine ring.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(2-methylbutoxy)-1,3,5-triazine
  • 2,4-Dichloro-6-(4-methylbutoxy)-1,3,5-triazine
  • 2,4-Dichloro-6-(3-ethylbutoxy)-1,3,5-triazine

Uniqueness

2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine is unique due to the specific positioning of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61434-30-8

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.10 g/mol

IUPAC Name

2,4-dichloro-6-(3-methylbutoxy)-1,3,5-triazine

InChI

InChI=1S/C8H11Cl2N3O/c1-5(2)3-4-14-8-12-6(9)11-7(10)13-8/h5H,3-4H2,1-2H3

InChI Key

HHHCVYGDDWXDIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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